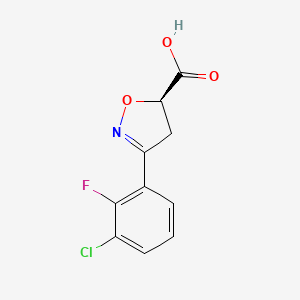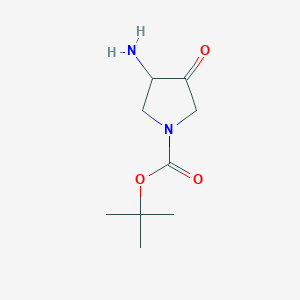
2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) is a complex compound that features a ruthenium ion coordinated with pyridine-based ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) typically involves the coordination of ruthenium ions with pyridine-based ligands. One common method involves the reaction of ruthenium trichloride with 2-pyridin-2-ylpyridine in the presence of a suitable base under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, often involving hydrogen or other reducing agents.
Substitution: Ligands in the coordination sphere of ruthenium can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Scientific Research Applications
2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which 2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) exerts its effects involves the coordination of the ruthenium ion with various molecular targets. In biological systems, it can bind to DNA, leading to the disruption of DNA replication and transcription processes. The compound can also interact with proteins, altering their function and leading to cellular apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-based structure and exhibit various biological activities.
Diacylhydrazine derivatives of pyridinyl-tetrazolyl compounds: These compounds are known for their potential as enzyme inhibitors and share structural similarities with the pyridine-based ligands in the ruthenium complex.
Uniqueness
What sets 2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) apart is its unique coordination chemistry involving ruthenium, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring specific redox and catalytic behaviors.
Properties
Molecular Formula |
C32H24N9Ru+ |
|---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
2-(5-pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/C12H8N5.2C10H8N2.Ru/c1-3-7-13-9(5-1)11-15-12(17-16-11)10-6-2-4-8-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;2*1-8H;/q-1;;;+2 |
InChI Key |
WFTHNJVXHMKHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC(=N[N-]2)C3=CC=CC=N3.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


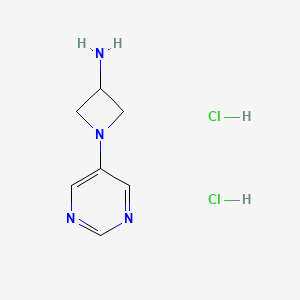
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)

![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
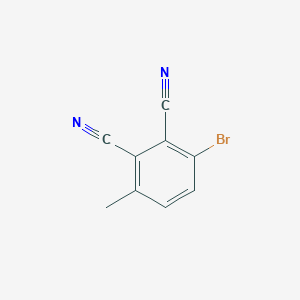
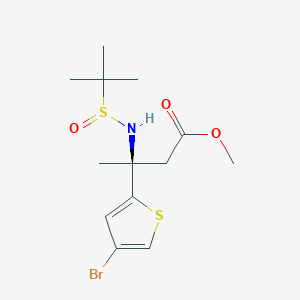
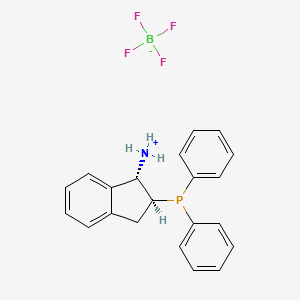
![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
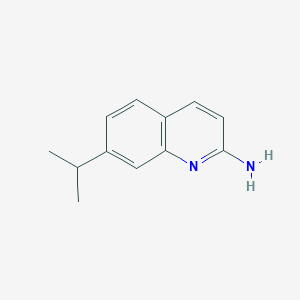

![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)

